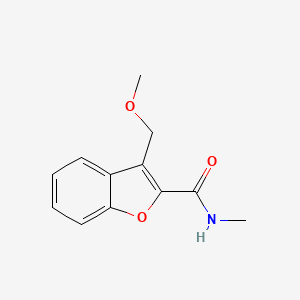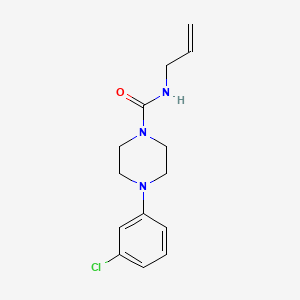![molecular formula C19H18BrN3O2 B7455528 3-[1-(3-bromobenzoyl)piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B7455528.png)
3-[1-(3-bromobenzoyl)piperidin-4-yl]-1H-benzimidazol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[1-(3-bromobenzoyl)piperidin-4-yl]-1H-benzimidazol-2-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a benzimidazole derivative with a piperidine and a bromobenzoyl group attached to it.
Mécanisme D'action
The mechanism of action of 3-[1-(3-bromobenzoyl)piperidin-4-yl]-1H-benzimidazol-2-one involves the inhibition of specific enzymes and receptors in the body. This compound has been shown to inhibit the activity of certain kinases, which play a crucial role in the development and progression of cancer. It has also been shown to modulate the activity of certain neurotransmitters, which can help alleviate symptoms of neurological disorders.
Biochemical and Physiological Effects
Studies have shown that 3-[1-(3-bromobenzoyl)piperidin-4-yl]-1H-benzimidazol-2-one has several biochemical and physiological effects. This compound has been shown to induce apoptosis, which is a process of programmed cell death that is essential in the treatment of cancer. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to modulate neurotransmitter activity, which can help alleviate symptoms of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
3-[1-(3-bromobenzoyl)piperidin-4-yl]-1H-benzimidazol-2-one has several advantages and limitations for lab experiments. One advantage is that this compound has shown promising results in various fields of scientific research, which makes it a valuable tool for studying cancer, inflammation, and neurological disorders. However, one limitation is that this compound is relatively new, and more research is needed to fully understand its potential applications and limitations.
Orientations Futures
There are several future directions for the study of 3-[1-(3-bromobenzoyl)piperidin-4-yl]-1H-benzimidazol-2-one. One direction is to further investigate its potential applications in the treatment of cancer, inflammation, and neurological disorders. Another direction is to study its antimicrobial and antifungal properties. Additionally, more research is needed to fully understand the mechanism of action of this compound and to identify any potential side effects or limitations. Finally, future research should focus on developing new synthesis methods for this compound to improve its efficiency and yield.
Méthodes De Synthèse
The synthesis of 3-[1-(3-bromobenzoyl)piperidin-4-yl]-1H-benzimidazol-2-one involves the reaction between 4-(4-bromophenyl)piperidine and 2-aminobenzimidazole in the presence of a catalyst. The reaction takes place in a solvent under reflux conditions, and the resulting product is purified by recrystallization.
Applications De Recherche Scientifique
3-[1-(3-bromobenzoyl)piperidin-4-yl]-1H-benzimidazol-2-one has been studied for its potential applications in various fields of scientific research. This compound has shown promising results in the treatment of cancer, inflammation, and neurological disorders. It has also been studied for its antimicrobial and antifungal properties.
Propriétés
IUPAC Name |
3-[1-(3-bromobenzoyl)piperidin-4-yl]-1H-benzimidazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN3O2/c20-14-5-3-4-13(12-14)18(24)22-10-8-15(9-11-22)23-17-7-2-1-6-16(17)21-19(23)25/h1-7,12,15H,8-11H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFXGVMZBAGFHNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C3=CC=CC=C3NC2=O)C(=O)C4=CC(=CC=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-Methoxy-5-methylphenyl)methyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione](/img/structure/B7455445.png)
![3-indol-1-yl-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]propan-1-one](/img/structure/B7455453.png)
![[2-[benzyl(ethyl)amino]-2-oxoethyl] 4-chloro-1H-pyrrole-2-carboxylate](/img/structure/B7455456.png)



![(4Z)-2-(4-methylphenyl)-4-[(1-methylpyrazol-4-yl)methylidene]-1,3-oxazol-5-one](/img/structure/B7455480.png)
![2-[(2,4-Dimethylphenoxy)methyl]-8-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7455483.png)


![N-(4-methyl-3-piperidin-1-ylsulfonylphenyl)-2-[5-(phenoxymethyl)tetrazol-2-yl]acetamide](/img/structure/B7455511.png)


